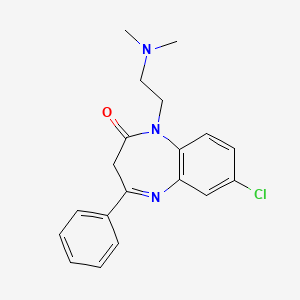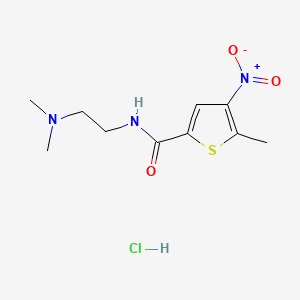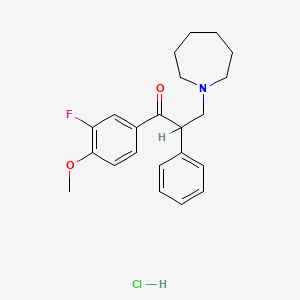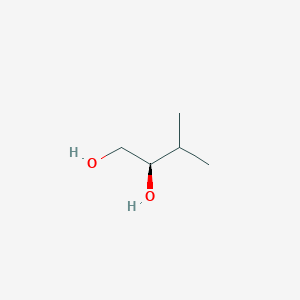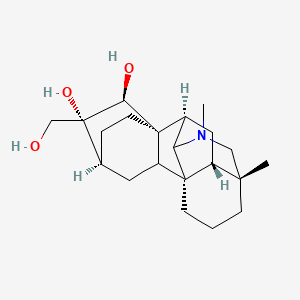
Dictysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dictysine is a diterpene alkaloid isolated from the epigeal part of the plant Delphinium dictyocarpum. It has the molecular formula C21H33NO3 and is characterized by a sengorine skeleton with hydroxy groups at positions C15, C16, and C20 . This compound is known for its complex structure and significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions: Dictysine can be synthesized through various chemical reactions involving the sengorine skeleton. The preparation involves the acetylation of this compound with acetyl chloride, resulting in the formation of triacetate and diacetates . The synthetic route typically requires precise control of reaction conditions, including temperature and pH, to ensure the correct formation of the desired products.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the plant Delphinium dictyocarpum. The process includes the isolation of the epigeal part of the plant, followed by extraction and purification using chromatographic techniques. The industrial production methods aim to maximize yield and purity while minimizing the use of hazardous reagents.
化学反応の分析
Types of Reactions: Dictysine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as chromium trioxide and periodic acid.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can be carried out using reagents like acetyl chloride and acetic anhydride.
Major Products Formed: The major products formed from these reactions include triacetate and diacetates of this compound, which are crucial intermediates in further chemical modifications .
科学的研究の応用
Dictysine has a wide range of scientific research applications due to its unique chemical structure and biological activities. Some of the key applications include:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of diterpene alkaloids.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of dictysine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to receptors and enzymes, modulating their activity. The hydroxy groups at positions C15, C16, and C20 play a crucial role in its biological activity by forming hydrogen bonds with target molecules .
類似化合物との比較
Dictysine is unique among diterpene alkaloids due to its specific structural features and biological activities. Similar compounds include dehydrothis compound, which shares a similar skeleton but differs in the oxidation state of certain functional groups . Other related compounds include songorine and denudatine, which also belong to the diterpene alkaloid family but have distinct structural and functional properties .
特性
CAS番号 |
67256-05-7 |
|---|---|
分子式 |
C21H33NO3 |
分子量 |
347.5 g/mol |
IUPAC名 |
(1S,5R,9R,10R,11S,12R,13S,16R)-12-(hydroxymethyl)-5,7-dimethyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,12-diol |
InChI |
InChI=1S/C21H33NO3/c1-18-5-3-6-20-14(18)9-13(16(20)22(2)10-18)19-7-4-12(8-15(19)20)21(25,11-23)17(19)24/h12-17,23-25H,3-11H2,1-2H3/t12-,13-,14+,15?,16?,17-,18-,19-,20-,21-/m0/s1 |
InChIキー |
UZVALMFEKMFXEX-LLBHZJIVSA-N |
異性体SMILES |
C[C@@]12CCC[C@@]34[C@@H]1C[C@@H](C3N(C2)C)[C@]56C4C[C@H](CC5)[C@]([C@H]6O)(CO)O |
正規SMILES |
CC12CCCC34C1CC(C3N(C2)C)C56C4CC(CC5)C(C6O)(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


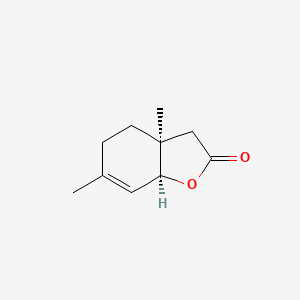
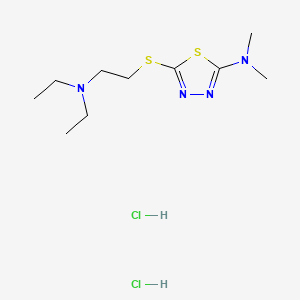
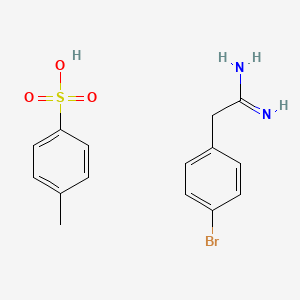



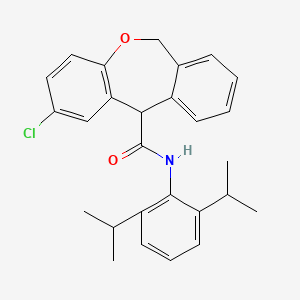

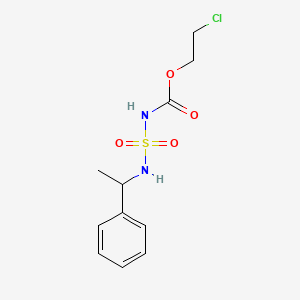
![(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride](/img/structure/B15192975.png)
